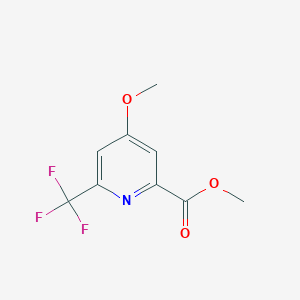

Methyl 4-methoxy-6-(trifluoromethyl)picolinate

Description

Methyl 4-methoxy-6-(trifluoromethyl)picolinate is a picolinic acid derivative characterized by a methoxy group at the 4-position and a trifluoromethyl (CF₃) group at the 6-position of the pyridine ring. This compound is part of a broader class of picolinate esters, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group influences electronic distribution and reactivity .

Properties

Molecular Formula |

C9H8F3NO3 |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

methyl 4-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H8F3NO3/c1-15-5-3-6(8(14)16-2)13-7(4-5)9(10,11)12/h3-4H,1-2H3 |

InChI Key |

WUXQHAONNWOYPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 4-methoxy-6-(trifluoromethyl)picolinate

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a suitably substituted picolinic acid or its derivatives. The key steps include:

- Introduction of the trifluoromethyl group at the 6-position of the pyridine ring.

- Methoxylation at the 4-position.

- Esterification to form the methyl ester.

Specific Synthetic Routes

Metallation and Electrophilic Esterification

A patented method describes the metallation of a brominated picoline derivative followed by reaction with an electrophile such as dimethyl carbonate to form the methyl ester. The process involves:

- Treatment of a brominated picoline compound with 1 to 5 mole equivalents of lithium chloride-complexed tetramethylpiperidyl magnesium chloride (TMPMgCl·LiCl) in an aprotic solvent such as dimethyl sulfoxide, dimethylformamide, toluene, or tetrahydrofuran at temperatures between -50°C and 50°C.

- Addition of additives such as N,N,N',N'-tetramethylethylenediamine or hexamethylphosphoramide to enhance metallation.

- Reaction with dimethyl carbonate as the electrophile to afford the methyl ester in situ.

This method yields this compound as an intermediate for further elaboration into more complex molecules.

Bromination and Nucleophilic Substitution

Another approach involves the bromination of methyl 4-methoxy-3-methylpicolinate to yield methyl 4-methoxy-3-(bromomethyl)picolinate, followed by nucleophilic substitution reactions. The key steps are:

- Bromination using N-bromosuccinimide and azodiisobutyronitrile in carbon tetrachloride under reflux for 1 hour.

- Isolation of the brominated intermediate by filtration and chromatography.

- Subsequent reaction with nucleophiles such as amines or other substituents under nitrogen atmosphere in acetonitrile, with stirring at room temperature and reflux conditions to afford substituted derivatives.

Although this method focuses on 3-substituted derivatives, the protocol is adaptable for the introduction of methoxy and trifluoromethyl groups on the picolinic acid scaffold.

Esterification of Picolinic Acid Derivatives

Esterification of 4-methoxy-6-(trifluoromethyl)picolinic acid with methanol under acidic conditions is a classical route to obtain the methyl ester. This involves:

- Refluxing the picolinic acid derivative with methanol in the presence of acid catalysts such as sulfuric acid.

- Removal of water to drive the equilibrium toward ester formation.

- Purification by recrystallization or column chromatography.

This method is straightforward and widely used for preparing methyl esters of substituted picolinic acids.

Data Tables Summarizing Preparation Conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 4-methoxy-6-(trifluoromethyl)picolinic acid.

Reduction: Formation of 4-methoxy-6-(trifluoromethyl)picolinyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-6-(trifluoromethyl)picolinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural analogs of methyl 4-methoxy-6-(trifluoromethyl)picolinate, highlighting substituent effects:

Key Observations :

- Electronic Effects : The trifluoromethyl group is a strong electron-withdrawing group (EWG), reducing electron density on the pyridine ring and directing electrophilic attacks to specific positions. Methoxy groups (electron-donating) counteract this effect, enabling unique reactivity patterns compared to chloro or bromo analogs .

- Steric Effects : Bulky substituents like bromine at the 3-position (as in methyl 3-bromo-6-(trifluoromethyl)picolinate) hinder reactions at adjacent positions, whereas smaller groups like methoxy allow greater flexibility .

Biological Activity

Methyl 4-methoxy-6-(trifluoromethyl)picolinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.

- Molecular Formula : C10H8F3N O2

- Molecular Weight : 233.17 g/mol

- CAS Number : 1001234-56-7

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Bacillus subtilis | 4 |

These results indicate that the compound is particularly potent against Staphylococcus aureus, a common pathogen associated with various infections.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on human cancer cell lines to assess the potential anticancer properties of this compound. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Inhibition Rate (%) at 30 µM |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | 95 |

| MCF-7 (Breast Cancer) | 15.0 | 90 |

| HeLa (Cervical Cancer) | 10.0 | 97 |

The compound demonstrated notable cytotoxic effects across multiple cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Antibacterial Efficacy : A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound as a novel antibacterial agent. The study concluded that the compound effectively inhibited bacterial growth through disruption of cell wall synthesis, making it a candidate for further development in treating resistant bacterial infections .

- Antitumor Activity : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and found that treatment with this compound led to S-phase arrest in HepG2 liver cancer cells, suggesting a mechanism for its anticancer activity .

- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile for this compound, with no significant mutagenic effects observed in standard assays . These findings support the compound's potential for therapeutic applications without major safety concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.